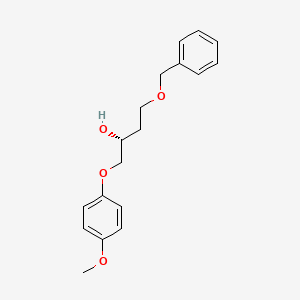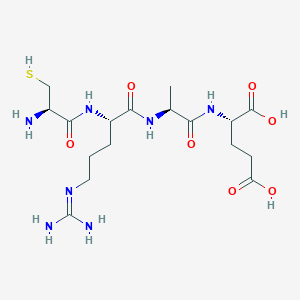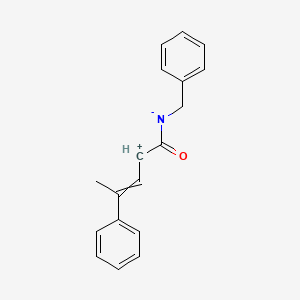![molecular formula C32H22O2 B14211880 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione CAS No. 823214-27-3](/img/structure/B14211880.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of chiral ligands and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione typically involves multi-step reactions. One common method includes the use of palladium or nickel catalysts. The process begins with the preparation of 3,3’-bis-halogenated binaphthols, which are then subjected to cross-coupling reactions with phenyl groups. The reaction conditions often involve the use of solvents like benzene and reagents such as phenylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and solvents is crucial to maintain the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted binaphthalenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of chiral ligands and catalysts in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems as a molecular probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The binaphthalene structure allows for specific binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diphenyl-2,2’-binaphthol: Another binaphthalene derivative used in similar applications.
3,3’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: A compound with methoxy substituents, offering different electronic properties.
3,3’-Dibromo-1,1’-binaphthalene: A halogenated derivative with distinct reactivity.
Uniqueness
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of chiral ligands and catalysts, offering advantages in terms of selectivity and efficiency in asymmetric reactions.
Eigenschaften
CAS-Nummer |
823214-27-3 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-(4-oxo-3-phenyl-1H-naphthalen-1-yl)-2-phenyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,29-30H |
InChI-Schlüssel |
QSTBAAQYVOEFBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3C2=O)C4C=C(C(=O)C5=CC=CC=C45)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
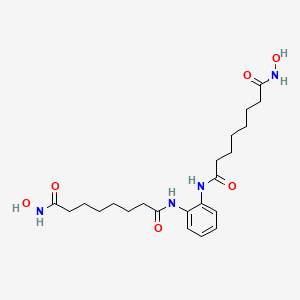
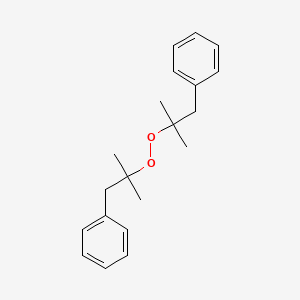

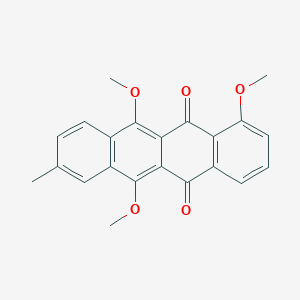
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

